molecular formula C3H3N3S3 B2520985 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide CAS No. 2260937-24-2

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide

Cat. No.: B2520985
CAS No.: 2260937-24-2
M. Wt: 177.26
InChI Key: KLPCHAKKQKQVKH-UHFFFAOYSA-N
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Description

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPCHAKKQKQVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)S1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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